molecular formula C24H17N5O4 B3738154 4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B3738154
M. Wt: 439.4 g/mol
InChI Key: OZHYKTXSFSVECQ-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide involves its ability to bind to specific biological targets, such as proteins or enzymes. This binding can alter the activity of these targets, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein-protein interactions, modulation of enzyme activity, and alteration of cellular signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide in lab experiments include its ability to selectively target specific biological targets, its fluorescent properties for imaging, and its range of biochemical and physiological effects. However, limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For research on 4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide include further studies of its mechanism of action, identification of new biological targets, and development of more efficient synthesis methods. This compound also has potential applications in drug discovery and development, as well as in the development of new imaging techniques for studying biological processes.

Scientific Research Applications

4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. This compound has also been used as a fluorescent probe for imaging biological structures and processes.

Properties

IUPAC Name

4-methoxy-N-(2-naphthalen-1-ylbenzotriazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4/c1-33-23-12-9-16(13-22(23)29(31)32)24(30)25-17-10-11-19-20(14-17)27-28(26-19)21-8-4-6-15-5-2-3-7-18(15)21/h2-14H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHYKTXSFSVECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
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4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
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4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
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4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
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4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
Reactant of Route 6
4-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.